N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

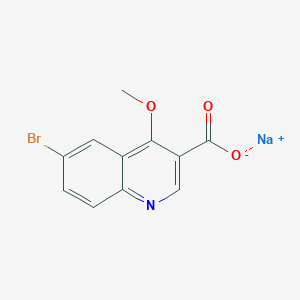

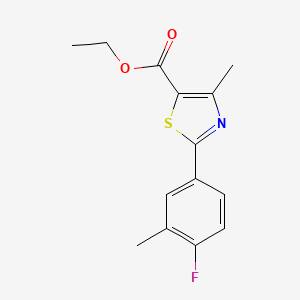

“N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide” is a complex chemical compound used for diverse scientific research1. Its unique structure and properties make it a versatile material, contributing to advancements in various fields like pharmaceuticals and material science1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that it’s used in scientific research, which suggests that it’s synthesized in laboratories for specific research purposes1.Molecular Structure Analysis

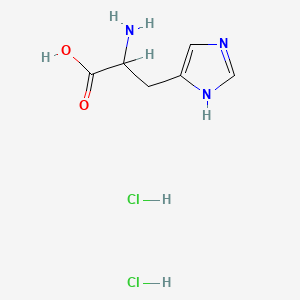

The molecular formula of this compound is C18H16FN3O32. It has a unique structure that makes it ideal for various applications, such as drug development and molecular studies3.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, given its complex structure, it’s likely involved in a variety of chemical reactions pertinent to the research fields it’s used in1.Physical And Chemical Properties Analysis

The molecular weight of this compound is 341.3422. Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Antibacterial and Antifungal Activities

Research into novel antibacterial and antifungal agents remains a critical area of study due to the increasing resistance of pathogens to existing treatments. Compounds with the quinazolinone core, similar to the one , have been explored for their potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that quinazolinone derivatives exhibit significant inhibitory activity against various bacterial strains, offering a pathway for the development of new antibacterial agents (Li-Chen Chou et al., 2010; Yan-ping Luo et al., 2008).

Anticancer Research

Quinazolinone-based compounds have been extensively studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival (Li-Chen Chou et al., 2010; Yilin Fang et al., 2016).

Herbicidal Applications

The search for novel herbicides has led to the exploration of quinazolinone derivatives for their herbicidal activities. These compounds have been found to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in plant chlorophyll synthesis, demonstrating effective weed control in agricultural settings (Yan-ping Luo et al., 2008).

Neurokinin-1 Receptor Antagonists

Compounds containing the quinazolinone scaffold have been investigated for their potential as neurokinin-1 (NK-1) receptor antagonists. These studies aim at developing new therapeutic agents for treating depression, anxiety, and nausea, highlighting the versatile pharmacological applications of quinazolinone derivatives (T. Harrison et al., 2001).

Molecular Docking and Enzyme Inhibition

The design and synthesis of quinazolinone derivatives are guided by molecular docking studies to predict their binding affinity and inhibitory potential against specific enzymes or receptors. These studies facilitate the identification of potent inhibitors for enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells, underscoring the role of quinazolinone derivatives in drug discovery and development (G. Bisset et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. However, it’s important to note that it’s intended for research use only and not for human or veterinary use4.

将来の方向性

The future directions of research involving this compound are not specified in the search results. However, given its use in diverse scientific research, it’s likely that it will continue to contribute to advancements in various fields like pharmaceuticals and material science1.

特性

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-15-25-20-10-6-5-9-18(20)23(29)27(15)16-11-12-19(24)21(13-16)26-22(28)14-30-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWSLPKMSYBHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)